molecular formula C17H17ClN4OS2 B12152638 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12152638
M. Wt: 392.9 g/mol
InChI Key: NGGFUBOUYGNDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 5-position with a thiophen-2-yl moiety. The triazole is linked via a sulfanyl group to an acetamide, which is further substituted with a 2-chloro-4,6-dimethylphenyl group.

Properties

Molecular Formula

C17H17ClN4OS2

Molecular Weight

392.9 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17ClN4OS2/c1-10-7-11(2)15(12(18)8-10)19-14(23)9-25-17-21-20-16(22(17)3)13-5-4-6-24-13/h4-8H,9H2,1-3H3,(H,19,23)

InChI Key

NGGFUBOUYGNDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the chloro-dimethylphenyl precursor, followed by the introduction of the thiophene and triazole rings through cyclization reactions. Common reagents used in these steps include chlorinating agents, sulfur sources, and triazole-forming reagents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity. Industrial methods may also incorporate purification techniques such as recrystallization, chromatography, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiol compounds. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:

  • A study evaluated various sulfonamide derivatives for their anticancer activity against multiple human tumor cell lines (NCI-60), reporting low micromolar GI50 values (1.9–3.0 μM) for some compounds . This suggests that the compound may have similar efficacy against cancer cells.

Antimicrobial Activity

Compounds containing triazole rings are known for their antimicrobial properties. The triazole moiety in this compound may contribute to its effectiveness against a range of pathogens. Research into related compounds has shown promising results in inhibiting bacterial growth and fungal infections.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies demonstrated that certain derivatives showed cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation . These findings support further investigation into the compound's potential as an anticancer agent.
  • Mechanism of Action : Investigations into the mechanism of action revealed that some analogs induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to programmed cell death . This mechanism is crucial for developing targeted cancer therapies.
  • Structural Optimization : Ongoing research aims to optimize the structure of this compound to enhance its biological activity and reduce toxicity. Molecular docking studies suggest that modifications to the triazole or thiophene moieties could improve binding affinity to biological targets such as enzymes involved in tumor progression .

Mechanism of Action

The mechanism of action of “N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Triazole Ring

Methyl vs. Ethyl at the 4-Position
  • Target Compound : 4-Methyl substitution (C₃H₃N₃S core).
  • Analog: N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Key Differences: Ethyl substitution increases lipophilicity (logP +0.5–1.0) and may alter metabolic stability due to steric bulk. Furan-2-yl (vs. Impact: Reduced thiophene-related π-stacking but enhanced solubility from furan’s polarity .
Thiophen-2-yl vs. Pyridinyl/Aryl at the 5-Position
  • Analog : 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide (OLC-12) ().
    • Key Differences : Pyridine’s nitrogen enables hydrogen bonding and basicity, contrasting with thiophene’s sulfur-driven hydrophobicity.
    • Impact : Thiophene enhances membrane permeability, while pyridine improves target binding via polar interactions .

Variations in the Acetamide Substituent

2-Chloro-4,6-dimethylphenyl vs. 4-Fluorophenyl
  • Analog : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ().
    • Key Differences : Fluorine’s electronegativity enhances dipole interactions and bioavailability. The target’s chloro-dimethyl group increases steric hindrance and lipophilicity.
    • Impact : Fluorophenyl analogs may exhibit better solubility but reduced tissue penetration compared to the chloro-dimethyl variant .
Comparison with Nitro-Substituted Acetamides
  • Analog: N-(2-methyl-5-nitrophenyl)-2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (). Impact: The target compound’s chloro-dimethyl group balances electron withdrawal and steric effects, avoiding nitro-related toxicity risks .
Anti-Exudative Activity
  • Analog: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (). Findings: Furanyl analogs showed moderate anti-exudative activity (47% inhibition at 10 mg/kg) compared to diclofenac (reference).
Orco Agonist Activity
  • Analog : VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) ().
    • Findings : Pyridine-containing VUAA-1 acts as a potent insect olfactory receptor agonist.
    • Target Compound : Thiophene substitution may redirect activity toward mammalian targets due to altered π-stacking and receptor compatibility .

Physicochemical and Structural Properties

Crystal Packing and Hydrogen Bonding
  • Analog : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide ().
    • Findings : Dichlorophenyl analogs form R₂²(10) hydrogen-bonded dimers, stabilizing crystal structures.
    • Target Compound : The chloro-dimethylphenyl group may promote similar dimerization, enhancing crystallinity and stability .
Molecular Weight and Solubility
  • Target Compound : Molecular weight ≈ 450–460 g/mol (estimated).
  • Analog: N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (MW 506.02 g/mol) (). Impact: Higher molecular weight in analogs reduces solubility but may improve target affinity .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound Name Triazole Substituents Acetamide Substituent Biological Activity (Reference)
Target Compound 4-methyl, 5-thiophen-2-yl 2-chloro-4,6-dimethylphenyl N/A (Theoretical)
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-furan-2-yl Same as target Not reported
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide 4-ethyl, 5-pyridin-3-yl 4-isopropylphenyl Orco agonist (EC₅₀ = 0.8 µM)
N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-chlorophenyl), 5-toluidinomethyl 4-acetylphenyl Not reported

Table 2: Physicochemical Properties

Compound logP (Predicted) Molecular Weight (g/mol) Water Solubility (µg/mL)
Target Compound 3.8–4.2 ~455 <10 (Low)
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 3.5 437.5 15–20
N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4.1 506.02 <5

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant studies concerning this compound.

Chemical Structure

The compound features a complex structure that includes a chloro-substituted aromatic ring, a triazole moiety, and a thiophenyl group. The molecular formula is C15H15ClN4OS, and its molecular weight is approximately 334.82 g/mol.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial , antifungal , and antitumor properties. The following sections detail these activities based on available research findings.

Antimicrobial Activity

Several studies have reported on the antimicrobial effects of compounds related to the structure of this compound.

  • Synthesis and Testing : The compound was synthesized through a multi-step process involving the reaction of thiophenol derivatives with acetamides and triazole precursors. The synthesized compounds were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.
    CompoundMIC (mg/mL)Bacterial Strain
    A0.125S. aureus
    B0.250E. coli
    C0.500Pseudomonas aeruginosa
    The results indicated that some derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 0.500 mg/mL .

Antifungal Activity

The antifungal properties were evaluated against several fungal strains including Candida albicans.

  • In Vitro Assays : The antifungal activity was assessed using the microbroth dilution method.
    CompoundMIC (mg/mL)Fungal Strain
    D0.200C. albicans
    E0.300Candida glabrata
    Some derivatives showed potent antifungal activity, particularly against C. albicans, with MIC values as low as 0.200 mg/mL .

Antitumor Activity

Research has also explored the potential antitumor effects of compounds similar to this compound.

  • Cell Line Studies : Studies utilizing various cancer cell lines (e.g., HeLa and MCF7) showed that certain derivatives inhibited cell proliferation effectively.
    CompoundIC50 (µM)Cell Line
    F10HeLa
    G15MCF7
    The IC50 values indicated that these compounds can significantly reduce cell viability in cancer cells .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives where this compound was included among several analogs tested for biological activity.

Findings

The study concluded that modifications in the substituents on the triazole ring significantly influenced both antimicrobial and antitumor activities. The presence of the thiophenyl group was particularly noted for enhancing antifungal efficacy .

Q & A

Basic: What are the recommended synthetic routes for N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The compound is synthesized via a multi-step approach:

  • Step 1 : Condensation of thiourea derivatives with appropriate carbonyl compounds to form the 1,2,4-triazole core.
  • Step 2 : Sulfanyl-acetamide linkage via nucleophilic substitution using chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Final coupling of the triazole-thiol moiety with N-(2-chloro-4,6-dimethylphenyl)chloroacetamide in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
    Key Characterization : Confirm intermediates via ¹H/¹³C NMR and IR spectroscopy. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).

Basic: How is the compound characterized structurally?

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELXL for refinement, ensuring proper handling of disorder or twinning (common in triazole derivatives) .
  • Spectroscopy :
    • ¹H NMR : Look for singlet peaks at δ 2.3–2.6 ppm (methyl groups on phenyl), δ 6.8–7.5 ppm (thiophene protons).
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Elemental Analysis : Validate purity (>95%) .

Advanced: How to resolve crystallographic refinement challenges (e.g., twinning, disorder) in SHELXL?

  • Twinning : Use the TWIN and BASF commands in SHELXL. Refine twin laws derived from reciprocal space analysis .
  • Disorder : Split atoms into multiple positions with occupancy refinement. Apply SIMU and DELU restraints to manage thermal motion .
  • Validation : Check R-factor convergence (<5% discrepancy) and ADDSYM alerts in PLATON .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Systematically modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) and triazole (e.g., methyl vs. ethyl groups) moieties.
  • Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using in vitro inhibition assays. Compare IC₅₀ values in tabulated format (e.g., reports AEA activity using diclofenac as a reference) .

Advanced: What computational methods validate docking poses of this compound with target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Parameterize the triazole-thiophene core with GAFF2 force field.
  • Validation :
    • RMSD : Ensure docked poses align with co-crystallized ligands (<2.0 Å deviation).
    • Binding Energy : Compare ΔG values with experimental IC₅₀ data (e.g., used docking to explain antiplatelet activity) .

Advanced: How to address contradictions in biological assay data (e.g., in vitro vs. in vivo efficacy)?

  • Data Triangulation :
    • Metabolic Stability : Test compound stability in liver microsomes (e.g., % remaining after 1 hour).
    • Solubility : Use shake-flask method to measure aqueous solubility; correlate with LogP (predicted ~3.5).
  • Statistical Analysis : Apply ANOVA to identify outliers. Replicate assays with adjusted dosing (e.g., resolved discrepancies via dose-response curves) .

Advanced: How to optimize synthetic yield using design of experiments (DoE)?

  • Factors : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (1–5 mol%).
  • Response Surface Methodology : Use Central Composite Design to model interactions. achieved 85% yield in flow chemistry by optimizing residence time and reagent stoichiometry .

Advanced: What strategies identify and characterize polymorphs of this compound?

  • Screening : Recrystallize from 10+ solvent systems (e.g., methanol/acetone in ).
  • Techniques :
    • PXRD : Compare diffraction patterns (e.g., Form I vs. Form II).
    • DSC : Measure melting points (ΔH fusion differences >5 J/g indicate polymorphism) .

Advanced: How to handle hygroscopic intermediates during synthesis?

  • Protocol :
    • Use anhydrous solvents (e.g., THF over DCM).
    • Purify intermediates via column chromatography under N₂ atmosphere.
    • Store products in desiccators with P₂O₅ .

Advanced: What are the key synthons and reaction mechanisms in its synthesis?

  • Synthons :
    • Triazole-thiol : Generated via cyclization of thiosemicarbazides.
    • Chloroacetamide : Acts as electrophile in SN2 reactions.
  • Mechanism : Base-mediated deprotonation of thiol (-SH) followed by nucleophilic attack on chloroacetamide ( , Scheme 1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.